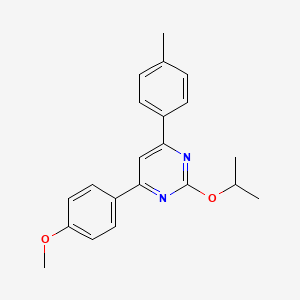

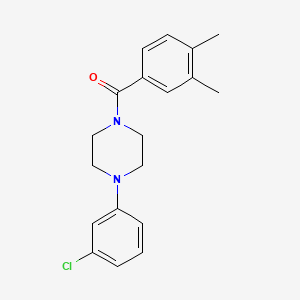

2-(1,3-benzothiazol-2-ylamino)-6-phenyl-4-pyrimidinecarboxylic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. The exact synthesis pathway would depend on the starting materials and the specific reactions used. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

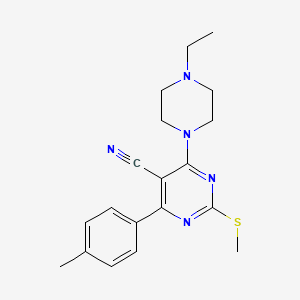

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of multiple aromatic rings (benzothiazole, phenyl, and pyrimidine) would likely make the molecule relatively flat and rigid. The amino and carboxylic acid groups could form hydrogen bonds with other molecules, affecting the compound’s solubility and reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar groups (amino and carboxylic acid) and nonpolar groups (aromatic rings) could give the compound both hydrophilic and hydrophobic properties .科学研究应用

Anti-Cancer Activity

Benzothiazole-pyrimidine carboxylic acid derivatives have shown promise as potential anti-cancer agents. Researchers have explored their cytotoxic effects on cancer cell lines, including breast, lung, and colon cancer. These compounds interfere with cell division, induce apoptosis (programmed cell death), and inhibit tumor growth. Further studies are needed to optimize their efficacy and safety profiles .

Anti-Inflammatory Properties

Inflammation plays a crucial role in various diseases. Benzothiazole-pyrimidine carboxylic acid derivatives exhibit anti-inflammatory activity by modulating key inflammatory pathways. They suppress pro-inflammatory cytokines and enzymes, making them potential candidates for treating inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease .

Anti-Tuberculosis Agents

Tuberculosis (TB) remains a global health challenge. Some benzothiazole-pyrimidine carboxylic acid derivatives have demonstrated anti-TB activity. These compounds inhibit the growth of Mycobacterium tuberculosis, the causative agent of TB. Researchers are investigating their potential as novel anti-TB drugs .

Anti-Viral Effects

Certain derivatives of benzothiazole-pyrimidine carboxylic acid exhibit anti-viral properties. They interfere with viral replication and entry, making them interesting candidates for combating viral infections. Studies have focused on their efficacy against HIV, herpesviruses, and influenza viruses .

Enzyme Inhibition

These compounds can act as enzyme inhibitors. For instance, they target kinases involved in cell signaling pathways, which are crucial for cancer progression. By blocking these enzymes, benzothiazole-pyrimidine carboxylic acid derivatives may disrupt cancer cell growth and metastasis .

Fluorescent Materials and Imaging Reagents

Benzothiazole-pyrimidine carboxylic acid derivatives possess unique fluorescence properties. Researchers have explored their use as imaging agents in biological systems. These compounds can selectively label specific cellular components, aiding in diagnostics and research .

作用机制

Target of Action

Mode of Action

Benzothiazole derivatives are known to interact with their targets, leading to changes that result in their biological activity .

Biochemical Pathways

Benzothiazole derivatives are known to impact various biochemical pathways, contributing to their broad spectrum of biological activities .

Result of Action

Benzothiazole derivatives have been found to exhibit a range of biological activities, including anti-tubercular activity .

安全和危害

未来方向

属性

IUPAC Name |

2-(1,3-benzothiazol-2-ylamino)-6-phenylpyrimidine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12N4O2S/c23-16(24)14-10-13(11-6-2-1-3-7-11)19-17(20-14)22-18-21-12-8-4-5-9-15(12)25-18/h1-10H,(H,23,24)(H,19,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSCCBPNUEAMTRJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NC(=N2)NC3=NC4=CC=CC=C4S3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1,3-Benzothiazol-2-ylamino)-6-phenylpyrimidine-4-carboxylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5853507.png)

![6-(4-acetylphenyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione](/img/structure/B5853529.png)

![4-methyl-N-[3-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5853540.png)

![N-[4-(acetylamino)phenyl]-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5853548.png)

![2,4,6-trimethyl-3-[2-(4-nitrophenyl)carbonohydrazonoyl]benzyl acetate](/img/structure/B5853551.png)

![3-[8,9-dimethyl-2-(4-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-N,N-dimethyl-1-propanamine](/img/structure/B5853553.png)